N-Benzyl-2-benzylidenehex-4-ynamide
Description
N-Benzyl-2-benzylidenehex-4-ynamide is a synthetic organic compound characterized by a benzamide core substituted with a benzylidene group at the 2-position and a hex-4-ynyl chain. The compound’s unique conjugated system (aromatic ring, alkyne, and enamide) may contribute to electronic properties such as fluorescence or nonlinear optical behavior.
Properties
CAS No. |
881205-81-8 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-benzyl-2-benzylidenehex-4-ynamide |
InChI |
InChI=1S/C20H19NO/c1-2-3-14-19(15-17-10-6-4-7-11-17)20(22)21-16-18-12-8-5-9-13-18/h4-13,15H,14,16H2,1H3,(H,21,22) |
InChI Key |
ILZNOJSXMKMIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(=CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-benzylidenehex-4-ynamide typically involves the condensation of benzylamine with benzylidenehex-4-ynal under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium or ruthenium, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-benzylidenehex-4-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as benzylhex-4-ynamide.
Substitution: The benzyl and benzylidene groups can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions yield benzylidene derivatives, while reduction reactions produce benzylhex-4-ynamide. Substitution reactions result in various substituted benzyl and benzylidene compounds .
Scientific Research Applications
N-Benzyl-2-benzylidenehex-4-ynamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Benzyl-2-benzylidenehex-4-ynamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be inferred from structurally analogous benzamide derivatives:
Table 1: Structural and Functional Comparisons
Key Observations:
Electronic Effects: Unlike N-Benzyl-2-benzylidenehex-4-ynamide, which has a conjugated alkyne-enamide system, compounds like 4-(dimethylamino)benzohydrazide rely on amino and hydrazide groups for electron donation, enhancing their bioactivity .
Synthetic Accessibility : The vinyl-substituted benzamide in highlights the importance of optimizing reaction conditions (e.g., catalysts, solvents) for similar unsaturated amides. This suggests that synthesizing this compound may require palladium-catalyzed cross-coupling or alkyne functionalization techniques .
Bulk vs. Precision : Branched alkyl derivatives (e.g., 4-ethyl-N-butyl-N-2-ethylhexyl benzamide) prioritize hydrophobicity and thermal stability, whereas this compound’s rigid structure may favor applications requiring precise stereoelectronic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
